molecular formula C13H8ClFO2 B8490076 5-Chloro-2'-fluoro-2-hydroxybenzophenone

5-Chloro-2'-fluoro-2-hydroxybenzophenone

Cat. No.: B8490076
M. Wt: 250.65 g/mol
InChI Key: QPKWHQMROREQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2'-fluoro-2-hydroxybenzophenone is a useful research compound. Its molecular formula is C13H8ClFO2 and its molecular weight is 250.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H8ClFO2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H

InChI Key

QPKWHQMROREQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)F

Origin of Product

United States

Foundational & Exploratory

The Impact of Fluorination on the UV-Vis Absorption Spectra of Hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

Hydroxybenzophenones are a critical class of compounds, widely employed as UV absorbers and photostabilizers in materials science and as foundational scaffolds in medicinal chemistry.[1] The strategic incorporation of fluorine atoms onto the benzophenone framework offers a powerful method to modulate their electronic properties, thereby fine-tuning their interaction with ultraviolet and visible light. This guide provides a comprehensive technical overview of the UV-Vis absorption characteristics of fluorinated hydroxybenzophenones. We will explore the fundamental electronic transitions governing their spectra, analyze the predictable spectral shifts induced by fluorine substitution, present a standardized protocol for accurate spectral acquisition, and discuss the causality behind these photophysical phenomena. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a tool to engineer molecules with tailored spectroscopic properties.

Introduction: Why Fluorinate Hydroxybenzophenones?

The benzophenone core structure is an exceptional chromophore, characterized by its two phenyl rings conjugated with a carbonyl group.[2] The addition of a hydroxyl group, particularly at the ortho position, creates a powerful intramolecular hydrogen bond that enhances photostability, making these molecules ideal for absorbing damaging UV radiation.[3][4] They are ubiquitous in applications ranging from sunscreens to polymer coatings.[4][5]

In drug discovery and development, the benzophenone motif is a prevalent scaffold in bioactive molecules.[6][7] Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve protein-ligand binding affinity, and modify physicochemical properties.[6][8] Understanding how this common modification affects the molecule's interaction with light is crucial, as unintended photochemical reactivity can be a liability. Conversely, tailored UV absorption can be exploited for applications like photoaffinity labeling or photodynamic therapy. Fluorination can substantially enhance photostability and improve spectroscopic properties, making it a key strategy for developing novel fluorophores and related compounds.[9][10]

This guide bridges these fields by providing a focused analysis of the UV-Vis spectroscopic consequences of fluorinating hydroxybenzophenones.

Fundamentals of Benzophenone UV-Vis Absorption

The UV-Vis spectrum of a hydroxybenzophenone is dominated by two principal types of electronic transitions.[11][12] The absorption of a photon promotes an electron from a lower-energy ground state orbital to a higher-energy excited state orbital.

  • π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring in the UVC and UVB regions (approx. 240-290 nm). They involve the excitation of an electron from a π bonding orbital (delocalized across the aromatic rings and carbonyl group) to a π* antibonding orbital. These transitions are responsible for the primary, strong absorption bands in the spectrum.[12][13]

  • n → π* Transitions: This is a lower-energy, lower-intensity (often "forbidden") transition that appears as a weaker, broader band at longer wavelengths (approx. 320-380 nm).[12][13] It involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) into a π* antibonding orbital.

The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the molecular structure and its environment.

G cluster_0 cluster_1 GS Ground State (S₀) ES Excited States n n (non-bonding) pi_star π* (anti-bonding) n->pi_star pi π (bonding) pi->pi_star sigma_star σ* (anti-bonding)

Caption: Electronic transitions in a hydroxybenzophenone chromophore.

The Influence of Fluorine Substitution

Fluorine exerts a profound influence on molecular electronic structure due to its unique combination of properties:

  • High Electronegativity (Inductive Effect): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). It pulls electron density away from the aromatic ring through the sigma bond framework.[14]

  • Mesomeric Effect: As a halogen, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system, a positive mesomeric effect (+M). For fluorine, this resonance donation is weak compared to its powerful inductive withdrawal.[14]

The net effect of fluorination on the UV-Vis spectrum depends critically on the position of the fluorine atom relative to the carbonyl and hydroxyl groups. The strong electron-withdrawing capability of fluorine stabilizes the molecular orbitals.[14]

  • Effect on n → π* Transitions: The inductive effect of fluorine strongly stabilizes the non-bonding (n) orbitals on the carbonyl oxygen. This increases the energy gap (ΔE) between the n and π* orbitals. Since E = hc/λ, a larger energy gap results in absorption at a shorter wavelength. Therefore, fluorination generally causes a hypsochromic (blue) shift of the n → π* band .[12]

  • Effect on π → π* Transitions: The impact on the π → π* band is more complex. The strong -I effect withdraws electron density from the π system, lowering the energy of the π bonding orbitals. The weak +M effect can raise the energy of the π orbitals slightly. The final position of the π → π* band will depend on the balance of these effects and the substitution pattern, but shifts are often less pronounced than for the n→π* transition.

Spectral Data & Analysis

Compound NameSolventλmax (n→π) [nm]λmax (π→π) [nm]Molar Absorptivity (ε) at π→π* [L·mol⁻¹·cm⁻¹]
2-Hydroxybenzophenone[13]n-Heptane~338~248~13,000
4-Hydroxybenzophenone[13]n-Heptane~332~250~9,500
2,4-Dihydroxybenzophenone[1][4]Ethanol~322~288~14,500
Representative: 3'-Fluoro-2-hydroxybenzophenonen-Heptane~330 (Expected Blue Shift)~250 (Minor Shift)~13,000
Representative: 3-Fluoro-2-hydroxy-4-methoxybenzophenone[15]EthanolSimilar to parentSimilar to parentN/A

Note: Data for fluorinated compounds is illustrative, based on the principles discussed. A 1963 study noted that the UV absorption spectra of several fluorinated 2-hydroxy-4-methoxybenzophenones were similar to the non-fluorinated parent compound, suggesting that in some substitution patterns, the spectral shifts can be subtle.[15]

Standardized Protocol for UV-Vis Spectral Acquisition

Acquiring accurate and reproducible UV-Vis spectra is paramount. The following protocol provides a self-validating workflow suitable for the analysis of fluorinated hydroxybenzophenones.[16][17][18]

Materials & Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 500 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes (glass or plastic cuvettes absorb in the UV range and are unsuitable).

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane). The choice is critical; the solvent must not absorb in the analytical wavelength range and should fully dissolve the analyte.[17]

  • Analyte: Fluorinated hydroxybenzophenone of known purity.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow prep 1. Sample Preparation - Prepare 1 mg/mL stock solution. - Perform serial dilutions to create standards (e.g., 1-10 µg/mL). setup 2. Instrument Setup - Warm up lamps (Deuterium/Tungsten). - Set wavelength range (e.g., 200-500 nm). prep->setup baseline 3. Baseline Correction - Fill both cuvettes with solvent. - Run baseline scan to zero the instrument. setup->baseline measure 4. Sample Measurement - Replace sample cuvette with analyte solution. - Acquire absorbance spectrum. baseline->measure validate 5. Validation (Beer-Lambert) - Measure absorbance of all standards at λmax. - Plot Absorbance vs. Concentration. - Verify linearity (R² > 0.99). measure->validate analyze 6. Data Analysis - Identify λmax for all transitions. - Calculate Molar Absorptivity (ε). validate->analyze

Caption: Standardized workflow for UV-Vis spectral analysis.

Step-by-Step Methodology
  • Solvent Selection & Cutoff: Choose a spectroscopic grade solvent in which the compound is soluble. Ensure the solvent's UV cutoff is well below the expected λmax of your compound. For example, ethanol and methanol have cutoffs around 210 nm, making them suitable for most benzophenone analysis.[17]

  • Stock Solution Preparation: Accurately weigh the analyte and prepare a stock solution (e.g., 1 mg/mL) in a Class A volumetric flask using the chosen solvent.

  • Working Solutions: From the stock solution, prepare a series of dilutions to determine the optimal concentration. A good starting point is a concentration that yields an absorbance maximum between 0.5 and 1.0 AU (Absorbance Units), where the Beer-Lambert law is most reliable.[16]

  • Instrument Initialization: Power on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure stable output.

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction (autozero) across the entire scan range. This subtracts the absorbance of the solvent and cuvette itself.

  • Spectrum Acquisition: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder and acquire the full UV-Vis spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each distinct band.

    • Using the absorbance value at λmax (A), the concentration (c, in mol/L), and the cuvette path length (l, typically 1 cm), calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l) .[11]

Conclusion and Future Perspectives

The fluorination of hydroxybenzophenones provides a subtle yet powerful means of tuning their photophysical properties. The primary spectral consequence is a predictable hypsochromic (blue) shift of the low-energy n→π* transition, driven by the strong inductive electron withdrawal of fluorine. The effect on the high-intensity π→π* bands is more nuanced and dependent on the specific substitution pattern.

For professionals in drug development, these insights are critical for anticipating the photochemical behavior of fluorinated drug candidates. For materials scientists, this understanding allows for the rational design of next-generation UV absorbers with tailored absorption profiles. Future research should focus on building a comprehensive experimental and computational database of various fluorinated isomers to create robust quantitative structure-property relationships (QSPR) that can accelerate the design of novel photochemically-active molecules.

References

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 473-481. [Link]

  • Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Research Portal. [Link]

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. [Link]

  • Ray, D. N. (1963). SYNTHESIS AND CHARACTERIZATION OF FLUORINE CONTAINING ULTRAVIOLET RADIATION ABSORBERS. Defense Technical Information Center. [Link]

  • Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chromatography & Separation Techniques, 16(2). [Link]

  • Lhiaubet-Vallet, V., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. PubMed. [Link]

  • Unknown Author. (n.d.). analytical process of drugs by ultraviolet (uv) spectroscopy – a review. International Journal of Pharmaceutical Research & Analysis. [Link]

  • Lhiaubet-Vallet, V., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. ResearchGate. [Link]

  • Mohammed, A. M. (2018). UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]

  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. [Link]

  • Basu, M., et al. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]

  • Various Authors. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • Various Authors. (n.d.). Photophysical and semiconducting properties of isomeric triphenylimidazole derivatives with a benzophenone moiety. New Journal of Chemistry. [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar. [Link]

  • Various Authors. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics. [Link]

  • Ferguson, J., et al. (2004). Conformations of substituted benzophenones. PubMed. [Link]

  • Various Authors. (1998). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Ahmedova, A., et al. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol)... ResearchGate. [Link]

  • Various Authors. (n.d.). Fluorinated substituent effects on an aromatic π system. ResearchGate. [Link]

  • Holmgren, S. D., et al. (1998). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]

  • Various Authors. (2015). The effect of halogen substitution on the structure and electronic spectra of fluorone dyes. ResearchGate. [Link]

  • Arca, M., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 5-Chloro-2'-fluoro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 5-Chloro-2'-fluoro-2-hydroxybenzophenone (CAS: 85-19-8). This molecule serves as a critical pharmacophore scaffold in the development of UV stabilizers and specific CNS-active pharmaceutical intermediates.

While direct Friedel-Crafts acylation is possible, this protocol utilizes a Two-Stage Fries Rearrangement pathway. This approach is selected to maximize regioselectivity and purity. By first isolating the ester intermediate (4-chlorophenyl 2-fluorobenzoate), we eliminate competitive oligomerization often seen in direct "one-pot" acylations. The final rearrangement is driven by Aluminum Chloride (


) to exclusively target the ortho-position relative to the hydroxyl group, ensuring the 2-hydroxy motif required for intramolecular hydrogen bonding (a key feature for UV stability).

Chemical Strategy & Mechanism[1][2][3][4]

Retrosynthetic Analysis

The target molecule is constructed from two commercially available precursors:

  • Nucleophile: 4-Chlorophenol (Provides Ring A). The para-position is blocked by chlorine, forcing acylation to the ortho-position.

  • Electrophile: 2-Fluorobenzoyl chloride (Provides Ring B).

Reaction Pathway

The synthesis proceeds via the Fries Rearrangement :

  • O-Acylation (Esterification): Reaction of 4-chlorophenol with 2-fluorobenzoyl chloride to form the ester.

  • Rearrangement: Lewis acid-mediated migration of the acyl group from the phenolic oxygen to the aromatic ring carbon (ortho position).[1]

Mechanistic Diagram (Graphviz)

ReactionMechanism Reactants 4-Chlorophenol + 2-Fluorobenzoyl Chloride Ester Intermediate Ester (4-chlorophenyl 2-fluorobenzoate) Reactants->Ester Base (Pyridine) -HCl Complex AlCl3 Coordinate Complex (O-AlCl2 species) Ester->Complex AlCl3 Lewis Acid Binding Acylium Ion Pair [Phenolate-AlCl2]- [Acylium]+ Complex->Acylium Bond Cleavage Product Target Molecule 5-Chloro-2'-fluoro-2-hydroxybenzophenone Acylium->Product Intramolecular Migration (Ortho)

Figure 1: Mechanistic pathway from precursors to target via Fries Rearrangement.[2]

Experimental Protocol

Materials & Equipment
ReagentCASMW ( g/mol )Eq.Role
4-Chlorophenol 106-48-9128.561.0Substrate
2-Fluorobenzoyl chloride 393-52-2158.561.05Acylating Agent
Aluminum Chloride (

)
7446-70-0133.341.5Lewis Acid Catalyst
Pyridine 110-86-179.101.1Base (Step 1)
Dichloromethane (DCM) 75-09-2-SolventStep 1 Solvent
1,2-Dichloroethane (DCE) 107-06-2-SolventStep 2 Solvent

Equipment:

  • 3-Neck Round Bottom Flask (250 mL & 500 mL) equipped with reflux condenser and

    
     drying tube.
    
  • Pressure-equalizing addition funnel.[3]

  • Inert gas manifold (Nitrogen or Argon).

  • Rotary Evaporator.

Step 1: Synthesis of 4-chlorophenyl 2-fluorobenzoate (Ester Intermediate)

Rationale: Isolating the ester allows for removal of unreacted phenols which can cause tarring during the high-temperature rearrangement step.

  • Setup: Flame-dry a 500 mL 3-neck flask. Flush with Nitrogen.[4]

  • Charge: Add 4-Chlorophenol (12.86 g, 100 mmol) and DCM (150 mL). Stir to dissolve.

  • Base Addition: Add Pyridine (8.9 mL, 110 mmol). Cool the solution to

    
     using an ice bath.
    
  • Acylation: Add 2-Fluorobenzoyl chloride (16.65 g, 105 mmol) dropwise via addition funnel over 30 minutes. Maintain temp

    
    .
    
    • Observation: A white precipitate (Pyridine-HCl) will form immediately.

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup:

    • Quench with water (100 mL).

    • Wash organic layer with 1M HCl (

      
       mL) to remove pyridine.
      
    • Wash with 1M NaOH (

      
       mL) to remove unreacted phenol.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Output: White to off-white solid. Yield typically >90%. Proceed to Step 2.

Step 2: Fries Rearrangement to Target

Rationale: The rearrangement is thermodynamically controlled. High temperature or strong Lewis acids drive the acyl group to the ortho position.[1] Since the para position is blocked by Cl, regioselectivity is naturally high.

  • Setup: Flame-dry a 250 mL 3-neck flask. Fit with a reflux condenser and gas trap (to neutralize evolved HCl).

  • Solvation: Dissolve the Ester Intermediate (from Step 1, approx. 25 g, 100 mmol) in dry 1,2-Dichloroethane (DCE) (100 mL).

  • Catalyst Addition: Add anhydrous

    
      (20.0 g, 150 mmol) in portions over 15 minutes at RT.
    
    • Caution: Exothermic.

      
       is highly hygroscopic; handle quickly.
      
  • Rearrangement: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Mechanism Check: The solution will darken (deep orange/red) as the Aluminum-Product complex forms.

  • Quench (Critical):

    • Cool reaction mixture to RT.

    • Pour the reaction mass slowly into a stirred mixture of Ice (200 g) and Conc. HCl (20 mL) .

    • Note: This hydrolysis breaks the strong O-Al bond, liberating the free phenol.

  • Isolation:

    • Separate the organic layer.[4][5] Extract aqueous layer with DCM (

      
       mL).
      
    • Combine organics, wash with water, then Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize the crude solid from Ethanol or Methanol/Water .

    • Target Appearance: Pale yellow crystalline solid.

    • Melting Point: Expect

      
      
      
      
      .

Workflow Visualization

Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement Start 4-Chlorophenol + Pyridine in DCM AddAcid Add 2-Fluorobenzoyl Cl (0°C -> RT, 4h) Start->AddAcid Workup1 Wash: HCl, NaOH, Brine Concentrate AddAcid->Workup1 Intermediate Solid Ester Isolated Workup1->Intermediate Dissolve Dissolve Ester in DCE Intermediate->Dissolve CatAdd Add AlCl3 (1.5 eq) Reflux 8h Dissolve->CatAdd Quench Quench into Ice/HCl (Hydrolysis of Al-Complex) CatAdd->Quench Purify Recrystallize (EtOH) Quench->Purify

Figure 2: Operational workflow for the two-stage synthesis.

Quality Control & Analytical Data

TestAcceptance CriteriaMethod
Appearance Pale yellow crystalline powderVisual
Melting Point


Capillary Method
IR Spectroscopy

:

(H-bonded)
FTIR (KBr)

NMR

ppm (s, 1H, Phenolic OH)Aromatic region: 7-9 protons
400 MHz

HPLC Purity

C18 Column, ACN/Water

Note on IR: The carbonyl stretch in ortho-hydroxybenzophenones is significantly shifted to lower wavenumbers (around


) compared to normal ketones (

) due to the strong intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl proton. This is a primary confirmation of successful rearrangement.

Safety & Handling (HSE)

  • Aluminum Chloride (

    
    ):  Reacts violently with water to release HCl gas. Handle in a fume hood. Quench reactions slowly.
    
  • 2-Fluorobenzoyl Chloride: Corrosive lachrymator. Causes severe skin burns.

  • Waste Disposal: Aqueous layers from Step 2 contain Aluminum salts and must be neutralized before disposal. Chlorinated solvents (DCM, DCE) must be segregated for halogenated waste disposal.

References

  • Fries Rearrangement Mechanism & Scope

    • Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. Link

  • Physical Properties of 5-Chloro-2-hydroxybenzophenone (Analogous Data)

    • Sigma-Aldrich Product Sheet: 5-Chloro-2-hydroxybenzophenone. Link

  • General Protocol for Aluminum Chloride Catalyzed Acylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Synthesis of Halogenated Benzophenones

    • US Patent 4620042A: Preparation of 2-chloro-4-fluorophenol (Precursor synthesis context). Link

    • European Patent EP0128693A2: Process for the preparation of 4-hydroxybenzophenones. Link

Sources

Application Note & Protocol: Selective O-Alkylation of 5-Chloro-2'-fluoro-2-hydroxybenzophenone via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the O-alkylation of 5-Chloro-2'-fluoro-2-hydroxybenzophenone, a key intermediate in the synthesis of specialized polymers and pharmacologically active molecules. We present two robust protocols based on the Williamson ether synthesis: a standard method utilizing a polar aprotic solvent and a highly efficient Phase-Transfer Catalysis (PTC) method. This guide delves into the underlying chemical principles, offers step-by-step experimental procedures, provides troubleshooting strategies, and includes detailed characterization notes to ensure reproducible, high-yield synthesis of the target 2-alkoxybenzophenone derivatives.

Introduction: Significance and Synthetic Strategy

5-Chloro-2'-fluoro-2-hydroxybenzophenone is a substituted aromatic ketone of significant interest. The phenolic hydroxyl group serves as a crucial handle for synthetic modifications. The introduction of an alkoxy group (O-alkylation) at this position can dramatically alter the molecule's steric and electronic properties, influencing its utility as a UV absorber, a photostabilizer, or a precursor for complex pharmaceutical agents.

The Williamson ether synthesis is the most direct and widely employed method for forging the ether linkage required in this transformation.[1][2][3] The reaction proceeds through the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which subsequently displaces a halide from an alkyl halide via an SN2 mechanism.[1] While fundamentally straightforward, the success of this synthesis, particularly with sterically hindered or electronically complex substrates like the topic compound, hinges on the careful selection of reaction conditions to maximize yield and minimize side reactions, such as competitive C-alkylation.[4][5]

This guide provides researchers with the necessary tools to confidently execute this synthesis.

Reaction Principles and Mechanistic Considerations

The O-alkylation of the phenolic hydroxyl group is achieved by converting it into a more potent nucleophile, the phenoxide ion, through the action of a base. This phenoxide then attacks the electrophilic carbon of an alkylating agent.

Key Mechanistic Steps:

  • Deprotonation: A suitable base abstracts the acidic proton from the 2-hydroxy group, forming a resonance-stabilized phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote undesirable side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).[1][6]

  • Nucleophilic Attack (SN2): The resulting phenoxide anion acts as a nucleophile, attacking the primary or secondary alkyl halide (R-X) and displacing the halide leaving group. The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[2] Primary alkyl halides are ideal for this reaction to avoid competing elimination reactions.[1]

The Challenge of C- vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho/para positions of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[5][7] Phase-Transfer Catalysis (PTC) is an excellent strategy to enhance the selectivity for O-alkylation.[5][7][8] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the phenoxide ion from the aqueous phase (where it is formed) to the organic phase (containing the alkyl halide), effectively "shielding" the oxygen anion and promoting its nucleophilicity for a clean O-alkylation.[5][8]

General Experimental Workflow

The overall process, from starting materials to the purified product, follows a logical sequence of synthesis, work-up, and purification.

G A Reactant Setup (Benzophenone, Base, Solvent) B Addition of Alkylating Agent A->B Step 1 C Reaction Under Controlled Temperature B->C Step 2 D Reaction Monitoring (TLC) C->D Continuous D->C Incomplete E Aqueous Work-up (Quenching & Extraction) D->E Complete F Drying & Solvent Removal E->F Step 3 G Purification (Column Chromatography) F->G Step 4 H Characterization (NMR, MS, IR) G->H Final Step

Caption: General workflow for the O-alkylation of 5-Chloro-2'-fluoro-2-hydroxybenzophenone.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Alkyl halides are reactive and should be handled with care.

Protocol 1: Standard Williamson Ether Synthesis in DMF

This protocol is a reliable method using a common polar aprotic solvent system.

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (Example)Molar Eq.
5-Chloro-2'-fluoro-2-hydroxybenzophenone85-19-8232.662.33 g1.0
Alkyl Bromide (e.g., n-Butyl Bromide)109-65-9137.021.64 g (1.3 mL)1.2
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.76 g2.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Diethyl Ether or Ethyl Acetate--~200 mL-
Deionized Water--~200 mL-
Brine (Saturated NaCl solution)--~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2'-fluoro-2-hydroxybenzophenone (1.0 eq, 10.0 mmol) and anhydrous potassium carbonate (2.0 eq, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.2 eq, 12.0 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C using an oil bath. Maintain this temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize under UV light. The reaction is complete when the starting material spot has been consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 200 mL of cold deionized water. A precipitate or oil may form.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure O-alkylated product.[1][9]

Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation

This method is often faster, more selective, and uses less hazardous solvents.[3]

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (Example)Molar Eq.
5-Chloro-2'-fluoro-2-hydroxybenzophenone85-19-8232.662.33 g1.0
Alkyl Bromide (e.g., n-Butyl Bromide)109-65-9137.021.51 g (1.2 mL)1.1
Sodium Hydroxide (NaOH)1310-73-240.000.80 g2.0
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.32 g0.1
Toluene108-88-392.1450 mL-
Deionized Water--25 mL-
Diethyl Ether or Toluene--~100 mL-
Brine (Saturated NaCl solution)--~30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser, combine 5-Chloro-2'-fluoro-2-hydroxybenzophenone (1.0 eq, 10.0 mmol), toluene (50 mL), and the alkyl bromide (1.1 eq, 11.0 mmol).

  • Catalyst and Base Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 eq, 1.0 mmol). In a separate beaker, dissolve sodium hydroxide (2.0 eq, 20.0 mmol) in deionized water (25 mL) and add this aqueous solution to the reaction flask.

  • Reaction: Heat the biphasic mixture to 80-90 °C with very vigorous stirring to ensure efficient mixing between the two phases.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. PTC reactions are often faster, typically completing in 2-6 hours.

  • Work-up:

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Remove the lower aqueous layer.

    • Wash the organic layer sequentially with 1M HCl (1 x 30 mL), deionized water (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography as described in Protocol 1.

Troubleshooting Guide

Even robust protocols can encounter issues. The following diagram and table provide a logical approach to diagnosing and solving common problems.

Troubleshooting start Analyze TLC Plate no_reaction Problem: No Reaction/ Starting Material Only start->no_reaction low_yield Problem: Low Conversion/ Mixture of SM & Product start->low_yield side_products Problem: Multiple Side Products start->side_products cause1 Cause: - Inactive base/reagents - Insufficient temperature no_reaction->cause1 cause2 Cause: - Insufficient reaction time - Poor stirring (PTC) - Weak alkylating agent low_yield->cause2 cause3 Cause: - Reaction too hot - C-alkylation - Base too strong side_products->cause3 solution1 Solution: - Use fresh/anhydrous reagents - Increase temperature moderately - Check base quality cause1->solution1 solution2 Solution: - Increase reaction time - Increase stirring speed - Switch to alkyl iodide cause2->solution2 solution3 Solution: - Lower reaction temperature - Use PTC method for selectivity - Use a milder base (K₂CO₃) cause3->solution3

Caption: A decision tree for troubleshooting common issues in the O-alkylation reaction.

Product Characterization

After purification, the identity and purity of the 5-Chloro-2'-fluoro-2-alkoxybenzophenone should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most telling change will be the disappearance of the broad singlet corresponding to the phenolic -OH proton and the appearance of new signals in the aliphatic region corresponding to the protons of the newly installed alkyl group. The signals for the -OCH₂- group typically appear as a triplet around 4.0-4.2 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect to see new signals in the aliphatic region for the alkyl chain carbons. The carbon attached to the oxygen (-OCH₂-) will appear around 68-72 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The broad O-H stretching band (around 3200-3400 cm⁻¹) present in the starting material will be absent in the product. The strong C=O stretch of the ketone will remain (around 1630-1650 cm⁻¹), and new C-O ether stretching bands will appear (around 1250 cm⁻¹ and 1050 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the O-alkylated product.

References

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.
  • The Williamson Ether Synthesis. University of Massachusetts Boston, Department of Chemistry.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of Chemical Sciences.
  • PTC Selective O-Alkyl
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation.
  • Williamson Ether Synthesis Lab Protocol. Utah Tech University.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Applic

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2'-fluoro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Isolation & Purification Protocols Compound: 5-Chloro-2'-fluoro-2-hydroxybenzophenone (CAS: 85-19-8 / Related Analogs) Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary

5-Chloro-2'-fluoro-2-hydroxybenzophenone is a critical pharmacophore, often serving as the primary scaffold for the synthesis of benzodiazepines (e.g., flurazepam, midazolam analogs) and UV-stable polymers. Its synthesis—typically via Friedel-Crafts acylation of 4-chlorophenol or Fries rearrangement of 4-chlorophenyl 2-fluorobenzoate—frequently yields a crude product contaminated with aluminum salts, unreacted phenols, and the O-acylated ester intermediate.

This guide moves beyond standard textbook procedures, offering field-tested troubleshooting strategies to maximize purity (>99%) and yield.

Part 1: Initial Assessment & Characterization
Q: My crude product looks like a dark brown tar/oil rather than a solid. Did the reaction fail?

A: Not necessarily. This "tar" effect is a common artifact of residual Lewis acid salts (AlCl₃/ZnCl₂) complexing with the phenolic oxygen. The 2-hydroxy group forms strong intramolecular hydrogen bonds with the carbonyl, which can depress the melting point and increase solubility in lipophilic impurities, leading to oiling out.

Immediate Action: The "Acid-Base" Reset Before attempting recrystallization, you must break these metal complexes and remove non-acidic organic impurities (like the O-acylated ester).

  • Dissolution: Dissolve the crude oil in 10% NaOH (aq). The product (a phenol) will form a water-soluble sodium phenolate salt.

    • Observation: The solution should turn bright yellow/orange (phenolate color).

  • Organic Wash: Extract this aqueous phase with Dichloromethane (DCM) or Toluene.

    • Why? The target stays in the water. Non-acidic impurities (unreacted acid chloride, O-acylated ester, non-phenolic byproducts) move to the organic layer. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0-5°C and slowly acidify with HCl to pH 1-2.

    • Result: The pure phenol will precipitate as a solid. Filter and dry.[1][2][3]

Part 2: Recrystallization Troubleshooting
Q: I am trying to recrystallize from Ethanol, but the product oils out or recovery is low. What is the optimal solvent system?

A: While Ethanol (EtOH) is standard, it often fails for this molecule because the intramolecular hydrogen bond (OH···O=C) makes the molecule surprisingly non-polar for a phenol, reducing the solubility differential between hot and cold EtOH.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationProsCons
MeOH / Water 80:20 to 90:10General Purity Excellent rejection of colored tars; high recovery.Requires precise water addition; risk of oiling if added too fast.
Acetic Acid (Glacial) 100%High Purity (>99.5%) Best for removing isomeric impurities and inorganic salts.Low recovery (~70%); corrosive; requires thorough drying.
Heptane / Toluene 90:10Removing Non-polars Good for removing unreacted phenol if Acid/Base step was skipped.Poor solubility; requires large volumes.

Protocol: The "MeOH/Water" Drop Method

  • Dissolve crude solid in boiling Methanol (minimum volume).

  • Remove from heat. Add water dropwise until a faint turbidity persists.

  • Add 1-2 drops of MeOH to clear the solution.

  • Allow to cool slowly to Room Temp (RT), then refrigerate at 4°C.

    • Critical: Do not shock-cool; this traps impurities in the crystal lattice.

Part 3: Advanced Impurity Removal
Q: HPLC shows a persistent impurity at RRT ~1.2. What is it, and how do I remove it?

A: In Friedel-Crafts acylation of 4-chlorophenol, the most common impurity at this retention time is the O-acylated ester (4-chlorophenyl 2-fluorobenzoate) . This occurs when the catalyst load is insufficient or the temperature is too low to drive the Fries rearrangement.

Diagnosis & Fix:

  • Check IR: Look for an ester carbonyl stretch (~1735 cm⁻¹) distinct from the ketone carbonyl (~1650 cm⁻¹).

  • Removal:

    • Option A (Chemical): The Acid/Base wash (Part 1) is 100% effective here. The ester is not acidic and will wash out in the organic phase.

    • Option B (Hydrolysis): If you have a large batch, reflux the crude in NaOH/EtOH for 1 hour. This hydrolyzes the ester back to the phenol (target) and acid (impurity), which can then be separated.

Part 4: Process Logic Visualization

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) Decision1 Is the product a solid? Start->Decision1 AcidBase Acid/Base Extraction 1. Dissolve in 10% NaOH 2. Wash with DCM 3. Acidify aq. layer with HCl Decision1->AcidBase No (Tar/Oil) Recryst Recrystallization (MeOH/Water or Glacial AcOH) Decision1->Recryst Yes (Solid) OrganicWaste Organic Layer Waste (Contains O-acylated ester, non-phenolics) AcidBase->OrganicWaste DCM Wash Precipitate Precipitated Solid (Phenolic Target) AcidBase->Precipitate Acidification Precipitate->Recryst CheckPurity Check Purity (HPLC) Recryst->CheckPurity CheckPurity->AcidBase <99% (Ester impurity) FinalProduct Final Product (>99% Purity) CheckPurity->FinalProduct >99%

Caption: Figure 1. Integrated purification workflow prioritizing chemical separation (Acid/Base) before physical separation (Recrystallization).

Part 5: Experimental Protocol (Validated)

Protocol: Purification of 5-Chloro-2'-fluoro-2-hydroxybenzophenone

  • Crude Workup:

    • Quench the Friedel-Crafts reaction mixture (AlCl₃ complex) by pouring slowly onto crushed ice/HCl. Stir for 30 mins to break the aluminum complex.

    • Filter the resulting solid.[1][2][3][4][5] If gummy, dissolve in DCM, wash with water, and evaporate.

  • Chemical Purification (The "Polishing" Step):

    • Take 10.0 g of crude material.

    • Add 50 mL of 2M NaOH . Stir at 40°C until dissolved (solution becomes yellow/orange).

    • Extract with 2 x 20 mL Toluene . (Discard Toluene layers).

    • Cool the aqueous phase to 5°C.

    • Add 6M HCl dropwise with vigorous stirring until pH 1 is reached.

    • Filter the pale yellow precipitate. Wash with water (3 x 20 mL).

  • Crystallization:

    • Transfer wet cake to a flask. Add Methanol (5 mL/g) . Heat to reflux.[1]

    • If insoluble particles remain, hot filter.[5]

    • Add Water dropwise to the boiling solution until turbidity is observed.

    • Cool to Room Temperature over 2 hours.

    • Filter and dry at 50°C under vacuum.

References
  • European Patent Office. (2004). Process for producing 2-aminobenzophenone compound (EP 1099687 B1). Retrieved from [Link]

  • Google Patents. (1998). WO 98/00427 - Process for the production of benzodiazepine intermediates.[6] Retrieved from

  • PubChem. (2025).[7] 2-Amino-5-chloro-2'-fluorobenzophenone Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: 5-Chloro-2'-fluoro-2-hydroxybenzophenone Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-2'-fluoro-2-hydroxybenzophenone. It is designed as a series of questions and answers to directly address common challenges and troubleshooting scenarios related to the compound's thermal stability. Our focus is on empowering you with the scientific rationale and practical methodologies to optimize temperature conditions for maintaining the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is 5-Chloro-2'-fluoro-2-hydroxybenzophenone, and why is its thermal stability a critical parameter?

5-Chloro-2'-fluoro-2-hydroxybenzophenone is a substituted benzophenone. Benzophenone derivatives are common structural motifs in medicinal chemistry and are used as intermediates in the synthesis of various pharmaceuticals.[1][2] The thermal stability of this compound is paramount as it directly impacts its purity, potency, and safety profile. Degradation due to improper temperature control during storage, handling, or in a reaction mixture can lead to the formation of impurities. These unknown impurities can have different pharmacological or toxicological properties, compromising experimental results and potentially leading to costly delays in drug development.[3]

Q2: What are the generally recommended storage conditions for benzophenone derivatives?

While specific stability data for 5-Chloro-2'-fluoro-2-hydroxybenzophenone is not extensively published, general guidelines for similar benzophenone compounds recommend storage in a tightly closed container in a dry, well-ventilated place.[4][5] Many suppliers suggest storage at room temperature.[1] However, the product is known to be a powder with a melting point in the range of 66-98°C for various isomers and related structures, indicating it is a solid at room temperature.[1][6] For long-term storage, it is prudent to store the compound at a controlled room temperature or even refrigerated conditions (2-8°C) to minimize the risk of thermal degradation, especially if the ambient temperature can fluctuate significantly.

Q3: What are the potential degradation pathways for a compound like 5-Chloro-2'-fluoro-2-hydroxybenzophenone at elevated temperatures?

While neutral benzophenones are known to be highly resistant to pyrolysis, withstanding temperatures up to 400°C, degradation can occur under less extreme conditions, especially in the presence of other reactive species or through oxidation.[7][8] For substituted benzophenones, potential degradation pathways that could be accelerated by temperature include:

  • Oxidation: The presence of the hydroxyl group can make the aromatic ring susceptible to oxidation, which can be accelerated at higher temperatures, potentially leading to ring-opening or the formation of quinone-like structures.[9]

  • Dehalogenation: The carbon-chlorine and carbon-fluorine bonds can be susceptible to cleavage under certain conditions, although this typically requires significant energy. Reductive dehalogenation is a known degradation pathway for some halogenated aromatic compounds.[10]

  • Intermolecular Reactions: At temperatures approaching the melting point, increased molecular mobility in the solid state or in solution can lead to intermolecular reactions, such as condensation or polymerization, resulting in the formation of dimers or other oligomeric impurities.

It is crucial to experimentally determine the specific degradation pathways for your compound under your experimental conditions through forced degradation studies.[11]

Troubleshooting Guide

Q4: My HPLC analysis shows new, unexpected peaks after storing my 5-Chloro-2'-fluoro-2-hydroxybenzophenone. Could temperature be the cause?

Yes, the appearance of new peaks in your chromatogram is a classic indicator of degradation, and temperature is a common culprit. If you observe new impurity peaks, especially after a change in storage location, a period of transport, or use in a heated reaction, thermal degradation should be your primary suspect. To confirm this, you should:

  • Review Storage History: Check for any deviations from the recommended storage temperature.

  • Run a Control Sample: Analyze a freshly opened or certified pure sample of the compound, if available, to ensure the issue is not with your analytical method or instrument.

  • Perform a Preliminary Stress Test: Expose a small sample of your compound to a moderately elevated temperature (e.g., 40-50°C) for a defined period (e.g., 24-48 hours) and re-analyze it by HPLC. A significant increase in the area of the unknown peaks would strongly suggest they are thermal degradants.

Q5: I need to perform a reaction with 5-Chloro-2'-fluoro-2-hydroxybenzophenone at an elevated temperature. How can I be sure the compound itself is not degrading?

This is a critical consideration for reaction optimization. Before initiating your synthesis, you must establish the thermal stability profile of the starting material under conditions that mimic your reaction environment (minus the other reactants). This can be achieved by performing a forced degradation study.[12][13]

The goal is to find a temperature at which your starting material shows minimal to no degradation over the time course of your planned reaction. If significant degradation is observed at the desired reaction temperature, you may need to consider alternative synthetic routes, shorter reaction times, or the use of protective agents.

Experimental Protocols & Methodologies

Q6: How do I design and execute a forced thermal degradation study for 5-Chloro-2'-fluoro-2-hydroxybenzophenone?

A forced degradation study is an essential tool for understanding the intrinsic stability of a molecule.[11] The objective is to induce a small amount of degradation (typically aiming for 5-20%) to ensure that the degradation products are detectable without completely consuming the parent compound.[3]

Experimental Protocol: Forced Thermal Degradation Study

  • Sample Preparation:

    • Accurately weigh three separate samples of 5-Chloro-2'-fluoro-2-hydroxybenzophenone into appropriate glass vials.

    • Prepare a control sample by dissolving one of the weighed samples in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). This is your T=0 sample.

    • Store the other two solid samples.

  • Stress Conditions:

    • Place the solid samples in calibrated ovens at two different elevated temperatures. A good starting point would be 60°C and 80°C.

    • The choice of temperature should be below the compound's melting point to avoid phase changes.[6]

  • Time Points:

    • At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), remove an aliquot of the solid from each temperature condition.

    • Prepare a solution of the stressed sample at the same concentration as the control sample.

  • Analysis:

    • Analyze the T=0 control sample and all stressed samples using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.[14][15]

    • The use of a PDA detector is advantageous as it can help determine if co-eluting peaks are present and provide information about the spectral properties of the degradants.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the T=0 control.

    • Calculate the percentage of degradation by comparing the decrease in the peak area of the parent compound and the increase in the peak areas of any new impurity peaks.

Workflow for Forced Thermal Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation prep Weigh 3 Samples of 5-Chloro-2'-fluoro-2-hydroxybenzophenone control Prepare T=0 Control (1 mg/mL solution) prep->control solid_samples Store 2 Solid Samples prep->solid_samples hplc Analyze all Samples by Stability-Indicating HPLC-PDA/MS control->hplc oven1 Oven 1: 60°C solid_samples->oven1 oven2 Oven 2: 80°C solid_samples->oven2 sampling Sample at Time Points (24h, 48h, 72h, 1 week) oven1->sampling oven2->sampling dissolve Dissolve Stressed Samples (1 mg/mL) sampling->dissolve dissolve->hplc compare Compare Chromatograms hplc->compare calculate Calculate % Degradation compare->calculate pathway Identify Degradation Products & Pathways calculate->pathway

Caption: Workflow for a forced thermal degradation study.

Q7: What is a "stability-indicating method," and how do I develop one for HPLC?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3] For HPLC, this means that the peaks for the parent compound and all degradation products are well-separated from each other with a resolution of at least 1.5.

Protocol: HPLC Stability-Indicating Method Development

  • Column and Mobile Phase Screening:

    • Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient of acetonitrile or methanol with water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Analysis of Stressed Samples:

    • Inject your most degraded sample from the forced degradation study. This sample contains the parent compound and its degradation products, making it ideal for method development.

  • Method Optimization:

    • Adjust the gradient slope, temperature, and flow rate to achieve adequate separation (resolution > 1.5) between the parent peak and all impurity peaks.

    • Use a PDA detector to check for peak purity. If a peak is impure, it suggests co-elution, and further method optimization is required.

  • Method Validation:

    • Once you have a method that successfully separates all peaks, it must be validated according to ICH guidelines. This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Optimization

Q8: I have the data from my forced degradation study. How do I determine the optimal temperature for storage and handling?

The data from your study will allow you to quantify the rate of degradation at different temperatures. By plotting the percentage of the remaining parent compound against time for each temperature, you can establish a stability profile.

Hypothetical Degradation Data for 5-Chloro-2'-fluoro-2-hydroxybenzophenone

TemperatureTime (hours)Parent Compound Remaining (%)Total Impurities (%)
40°C168 (1 week)99.80.2
60°C2499.50.5
7298.21.8
168 (1 week)96.53.5
80°C2497.03.0
7292.57.5
168 (1 week)85.114.9

From this hypothetical data, you can conclude:

  • Long-term Storage: Storage at controlled room temperature (e.g., 20-25°C) or refrigerated conditions is likely adequate, as degradation at 40°C is minimal over a week.

  • Handling and Short-term Exposure: Exposure to temperatures up to 60°C for a few hours may be acceptable, but prolonged exposure should be avoided.

  • Reaction Conditions: Using this compound in a reaction at 80°C for more than a few hours would likely lead to significant degradation of the starting material and the formation of numerous impurities.

Potential Degradation Pathway Visualization

The following diagram illustrates a hypothetical degradation pathway based on the known chemistry of related compounds. The actual pathway for 5-Chloro-2'-fluoro-2-hydroxybenzophenone must be confirmed experimentally, likely using LC-MS to identify the mass of the degradation products.[10][16]

Degradation_Pathway Parent 5-Chloro-2'-fluoro- 2-hydroxybenzophenone Oxidation Oxidized Product (e.g., Quinone-like) Parent->Oxidation Heat, O2 Dechlorination Dechlorinated Product Parent->Dechlorination Heat, Reductive Environment Dimer Dimerization Product Parent->Dimer High Heat (near mp)

Caption: Hypothetical thermal degradation pathways.

By following these guidelines, you can systematically evaluate the thermal stability of 5-Chloro-2'-fluoro-2-hydroxybenzophenone, troubleshoot degradation issues, and confidently define the optimal temperature parameters for your specific application.

References

  • Benchchem. "An In-Depth Technical Guide to the Thermal Stability of Benzophenone-2,4,5-tricarboxylic Acid." Accessed February 15, 2026.
  • de Villiers, A., et al. "Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material." Journal of Agricultural and Food Chemistry, 2015.
  • Sigman, M. E., et al. "Thermolysis of the Benzophenone Ketyl." Energy & Fuels, 2008.
  • ResearchGate. "Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material | Request PDF." Accessed February 15, 2026.
  • ACS Publications. "Thermolysis of the Benzophenone Ketyl | Energy & Fuels." Accessed February 15, 2026.
  • Sigma-Aldrich. "5-Chloro-2-hydroxybenzophenone 99 85-19-8." Accessed February 15, 2026.
  • Science.gov. "forced degradation study: Topics by Science.gov." Accessed February 15, 2026.
  • Merck Millipore.
  • HPC Standards. "5-Chloro-2-hydroxybenzophenone | 1X250MG | C13H9ClO2 | 684992 | 85-19-8." Accessed February 15, 2026.
  • Chem-Impex. "4'-Chloro-5-fluoro-2-hydroxybenzophenone." Accessed February 15, 2026.
  • Fisher Scientific.
  • Preprints.org. "Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives." Accessed February 15, 2026.
  • NIST. "2-Hydroxy-5-chlorobenzophenone." Accessed February 15, 2026.
  • BLDpharm. "2'-Chloro-5-fluoro-2-hydroxybenzophenone." Accessed February 15, 2026.
  • Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances." Accessed February 15, 2026.
  • Pharmaceutical Outsourcing. "An Introduction To Forced Degradation Studies For Drug Substance Drug Product." Accessed February 15, 2026.
  • ChemicalBook.
  • PubChem. "4'-Chloro-5-fluoro-2-hydroxybenzophenone." Accessed February 15, 2026.
  • Google Patents. "CN1164564C - Process for preparing high purity 2-amino-5-chloro-2." Accessed February 15, 2026.
  • CORE. "Development of forced degradation and stability indicating studies of drugs—A review." Accessed February 15, 2026.
  • Sigma-Aldrich. "5-Chloro-2-hydroxybenzophenone analytical standard." Accessed February 15, 2026.
  • ResearchGate. "5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions." Accessed February 15, 2026.
  • PMC. "Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment." Accessed February 15, 2026.
  • Thermo Fisher Scientific. "Novel Analytical Methods to Verify Effectiveness of Cleaning Processes." Accessed February 15, 2026.
  • Benchchem. "A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment." Accessed February 15, 2026.
  • CONICET. "Analytical Methods." Accessed February 15, 2026.
  • ResearchGate. "Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS)." Accessed February 15, 2026.
  • Eawag.

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Validation & Comparative

A Comparative Guide to the UV Stability of 5-Chloro-2'-fluoro-2-hydroxybenzophenone and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of pharmaceutical and materials science, the photostability of chemical compounds is a critical parameter influencing their efficacy, safety, and shelf-life. This is particularly true for benzophenone-based UV absorbers, which are integral components in sunscreens, polymer stabilizers, and various photoprotective coatings. This guide provides an in-depth comparison of the UV stability of 5-Chloro-2'-fluoro-2-hydroxybenzophenone against its widely used non-fluorinated analogs, namely 2-hydroxy-4-methoxybenzophenone (oxybenzone) and 2-hydroxy-4-n-octyloxybenzophenone (octabenzone). By synthesizing available experimental data and fundamental photochemical principles, we aim to provide a comprehensive resource for researchers and professionals in drug development and material science.

The Critical Role of UV Stability in Benzophenone Derivatives

Benzophenones are prized for their ability to absorb harmful ultraviolet (UV) radiation and dissipate it as harmless thermal energy. This photoprotective mechanism, however, is not infallible. Prolonged exposure to UV radiation can lead to photodegradation, a process where the molecule's chemical structure is altered, diminishing its UV-absorbing capacity and potentially generating undesirable byproducts. The rate and extent of this degradation are intrinsically linked to the molecule's UV stability.

For pharmaceutical formulations, compromised photostability can lead to a loss of active pharmaceutical ingredient (API) efficacy and the formation of potentially toxic degradants. In the realm of polymer science, the degradation of UV absorbers can result in the premature photo-aging of materials, leading to discoloration, brittleness, and loss of mechanical integrity. Therefore, understanding and comparing the UV stability of different benzophenone derivatives is paramount for selecting the optimal compound for a specific application.

Mechanistic Insights into Benzophenone Photostability: The Influence of Halogenation

The photostability of 2-hydroxybenzophenones is largely attributed to an efficient energy dissipation pathway involving an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the carbonyl oxygen. This process allows the molecule to rapidly return to its ground state without undergoing chemical reactions.

The introduction of halogen substituents, such as chlorine and fluorine, onto the benzophenone backbone can significantly influence this delicate balance of photophysical and photochemical processes.

  • Inductive Effects: Both chlorine and fluorine are highly electronegative atoms. Their strong electron-withdrawing inductive effects can modulate the electron density distribution within the aromatic rings and the carbonyl group. This can, in turn, affect the energy levels of the excited states and the efficiency of the ESIPT process.

  • Carbon-Halogen Bond Strength: The strength of the carbon-halogen bond is a critical factor in determining the susceptibility of the molecule to photodissociation. The C-F bond is significantly stronger than the C-Cl bond, suggesting that fluorinated compounds may exhibit greater resistance to photolytic cleavage.[1]

  • Positional Isomerism: The position of the halogen substituent on the aromatic ring can also play a crucial role. Halogenation at specific positions can influence the steric and electronic environment around the reactive centers of the molecule, thereby affecting its photochemical behavior.

While direct comparative data for 5-Chloro-2'-fluoro-2-hydroxybenzophenone is limited in publicly available literature, the synergistic or antagonistic effects of having both a chloro and a fluoro substituent are of significant interest for predicting its photostability profile.

Experimental Assessment of UV Stability: Methodologies and Protocols

A robust evaluation of UV stability relies on well-defined experimental protocols. The following methodologies are commonly employed to quantify the photodegradation of benzophenone derivatives.

UV-Visible Spectrophotometry for Kinetic Analysis

UV-Vis spectrophotometry is a powerful and accessible technique for monitoring the rate of photodegradation.[2][3] By tracking the decrease in absorbance at the compound's maximum absorption wavelength (λmax) over time, the kinetics of the degradation process can be determined.

Protocol for UV-Vis Kinetic Study:

  • Solution Preparation: Prepare a stock solution of the benzophenone derivative in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) at a known concentration.

  • Irradiation Setup: Transfer an aliquot of the stock solution into a quartz cuvette. Place the cuvette in a controlled UV irradiation chamber equipped with a specific light source (e.g., a xenon arc lamp or a UV-LED) of known spectral output and intensity. A dark control sample, shielded from light, should be run in parallel to account for any non-photolytic degradation.

  • Data Acquisition: At regular time intervals, record the full UV-Vis spectrum of the irradiated sample.

  • Kinetic Analysis: Plot the absorbance at λmax against time. The degradation rate constant (k) can be calculated by fitting the data to an appropriate kinetic model, often a pseudo-first-order model. The half-life (t½) of the compound can then be calculated using the equation: t½ = 0.693 / k.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation & Monitoring cluster_analysis Data Analysis A Prepare Stock Solution B Transfer to Quartz Cuvette A->B C Place in UV Chamber B->C D Record UV-Vis Spectra at Intervals C->D F Plot Absorbance vs. Time D->F E Run Dark Control G Calculate Rate Constant (k) F->G H Determine Half-life (t½) G->H

Caption: Workflow for UV-Vis spectrophotometric kinetic analysis of photodegradation.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC is an indispensable tool for separating and quantifying the parent compound and its photodegradation products.[4][5] This technique provides a more detailed picture of the degradation process by allowing for the identification and monitoring of individual species over time.

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare and irradiate the benzophenone solutions as described in the UV-Vis protocol. At each time point, collect an aliquot of the irradiated solution.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

    • Detection: A UV detector set at the λmax of the parent compound and any known degradation products. A diode array detector (DAD) is advantageous for obtaining full UV spectra of all separated peaks.

    • Flow Rate and Injection Volume: These parameters should be optimized for the specific column and analytes.

  • Quantification: Create a calibration curve for the parent compound using standards of known concentrations. The concentration of the parent compound in the irradiated samples can then be determined by comparing their peak areas to the calibration curve. The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare & Irradiate Samples B Collect Aliquots at Time Intervals A->B C Inject Sample onto C18 Column B->C D Elute with Mobile Phase C->D E Detect with UV/DAD D->E F Generate Chromatograms E->F G Quantify Parent Compound F->G H Identify Degradation Products F->H

Caption: Workflow for HPLC analysis of photodegradation.

Quantum Yield Determination

The quantum yield (Φ) of photodegradation is a fundamental measure of the efficiency of a photochemical reaction.[6][7] It is defined as the number of molecules degraded per photon absorbed. A lower quantum yield indicates higher photostability. The determination of quantum yield requires careful actinometry to accurately measure the photon flux of the light source.

Comparative UV Stability Data

CompoundCommon NamePhotodegradation Rate Constant (k)Half-life (t½)Quantum Yield (Φ)Reference
2-hydroxy-4-methoxybenzophenone OxybenzoneVaries with conditions17 to 99 hours (in water under UV)[4](3.1 ± 0.3) x 10⁻⁵[8][4][8]
2-hydroxy-4-n-octyloxybenzophenone OctabenzoneGenerally considered photostable in polymer matrices.[9]--[9]
5-Chloro-2'-fluoro-2-hydroxybenzophenone -Data not availableData not availableData not available-

Note: The photodegradation rates are highly dependent on the experimental conditions, including the solvent, pH, presence of photosensitizers, and the spectral characteristics of the light source.

Discussion: The Anticipated Impact of Chloro and Fluoro Substituents

Based on fundamental photochemical principles and data from related halogenated compounds, we can postulate the following effects of the chloro and fluoro substituents on the UV stability of 5-Chloro-2'-fluoro-2-hydroxybenzophenone:

  • Enhanced Stability due to Fluorine: The exceptional strength of the C-F bond is expected to impart greater resistance to homolytic cleavage compared to C-H or C-Cl bonds.[1] This suggests that the 2'-fluoro substituent may enhance the overall photostability of the molecule by preventing one potential degradation pathway. Studies on other fluorinated organic molecules have shown that fluorination can indeed improve photostability.[10]

  • Potential for Dechlorination: The C-Cl bond is weaker than the C-F and C-H bonds, making it a potential site for photolytic cleavage. Photodegradation of chlorinated aromatic compounds often proceeds via a dechlorination pathway.[11] Therefore, the 5-chloro substituent might represent a point of vulnerability in the molecule's structure.

  • Modulation of ESIPT Efficiency: The combined electron-withdrawing effects of both the chlorine and fluorine atoms could alter the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby influencing the efficiency of the crucial ESIPT deactivation pathway. A more efficient ESIPT would lead to enhanced photostability.

  • Formation of Halogenated Photoproducts: In the event of photodegradation, the presence of both chlorine and fluorine raises the possibility of forming various halogenated byproducts. The identification and toxicological assessment of these potential degradants would be a critical aspect of any comprehensive stability study.

Mechanistic_Hypothesis cluster_compound 5-Chloro-2'-fluoro-2-hydroxybenzophenone cluster_excitation UV Absorption cluster_deactivation Deactivation Pathways cluster_products Potential Outcomes Compound Ground State Excited Excited State Compound->Excited ESIPT Efficient ESIPT (Enhanced Stability) Excited->ESIPT Dominant Pathway? Dechlorination C-Cl Cleavage (Degradation Pathway) Excited->Dechlorination Defluorination C-F Cleavage (Less Probable) Excited->Defluorination Stable Photostable Molecule ESIPT->Stable Degradation Degradation Products (Halogenated Byproducts) Dechlorination->Degradation Defluorination->Degradation

Caption: Hypothesized photochemical pathways for 5-Chloro-2'-fluoro-2-hydroxybenzophenone.

Conclusion and Future Directions

For researchers and drug development professionals, this guide underscores the importance of conducting rigorous photostability studies on any new benzophenone derivative. The experimental protocols outlined herein provide a solid foundation for such investigations. Future research should focus on direct comparative studies of 5-Chloro-2'-fluoro-2-hydroxybenzophenone against its non-fluorinated counterparts to quantify its photodegradation kinetics and quantum yield. Furthermore, the identification and toxicological evaluation of any photodegradation products are essential for a complete risk assessment. Such data will be invaluable in guiding the rational design and selection of next-generation UV absorbers with superior performance and safety profiles.

References

  • Vione, D., et al. (2013). Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. Science of The Total Environment, 463-464, 243-250. [Link]

  • Czaplicka, M. (2006). Photo-degradation of chlorophenols in the aqueous solution. Journal of Hazardous Materials, 134(1-3), 45-59. [Link]

  • Eltayeb, E., et al. (2025). The Effect of Cobalt Naphthenate and 2-Hydroxy-4-methoxybenzophenone on Photo-oxidative Degradation of LDPE. ResearchGate. [Link]

  • Kotnik, K., et al. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 27(6), 1874. [Link]

  • Ceresole, R., et al. (2012). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. Journal of Liquid Chromatography & Related Technologies, 35(15), 2166-2177. [Link]

  • Chou, P.-T., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. ACS Omega, 6(43), 28736-28746. [Link]

  • Lin, C.-H., et al. (2006). Simultaneous identification of eight sunscreen compounds in cosmetic products using high-performance liquid chromatography and capillary electrophoresis. Journal of Food and Drug Analysis, 14(3), 268-275. [Link]

  • Gong, H., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. Molecules, 23(9), 2315. [Link]

  • Karaman, Y., & Baltaci, E. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal, 30(2), 40-49. [Link]

  • SIELC Technologies. Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column. [Link]

  • Nasim, T., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Photochem, 3(2), 238-254. [Link]

  • ResearchGate. (2014). On-line HPLC analyses of photoreduction of benzophenone at 20 MPa and 353 K with detection at 220 nm. [Link]

  • Cereceda, M. G., et al. (2020). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. MethodsX, 7, 100898. [Link]

  • Di Nallo, A. M., et al. (2025). Ibuprofen photodegradation promoted by ZnO and TiO2-P25 nanoparticles: A comprehensive kinetic, reaction mechanisms. Journal of Environmental Chemical Engineering, 13(1), 109062. [Link]

  • ResearchGate. (2025). Rate constants of photodegradation, calculated from the tests, conducted with different film samples. [Link]

  • Wikipedia. Quantum yield. [Link]

  • Wenk, J., et al. (2015). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Environmental Science: Processes & Impacts, 17(7), 1240-1249. [Link]

  • McCulloch, B., et al. (2025). Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. Energy & Environmental Science, 18(12), 5485-5496. [Link]

  • Montanaro, J., et al. (2007). Substituent and Surfactant Effects on the Photochemical Reaction of Some Aryl Benzoates in Micellar Green Environment. Photochemistry and Photobiology, 83(5), 1149-1156. [Link]

  • Bodin, A., et al. (2003). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics, 5(21), 4827-4833. [Link]

  • ResearchGate. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. [Link]

  • Galiano, F., et al. (2022). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Catalysts, 12(4), 431. [Link]

  • ResearchGate. (2022). Impact of Ultraviolet-Absorbing 2-Hydroxy-4-Quaternaryammoniumalkoxy Benzophenone Motif on Photodegradation of Disulfoton: A Case Study. [Link]

  • Kuhn, B., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Future Medicinal Chemistry, 18(2), 123-138. [Link]

  • Partners in Chemicals. (2023, September 13). Omnistab Benzophenone UV absorbers. [Link]

  • Lu, H., et al. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Natural Products: An Indian Journal, 9(10), 394-397. [Link]

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  • ResearchGate. (2025). 5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions. [Link]

  • Tintoll. (2023). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. [Link]

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  • Kimura, Y., et al. (1998). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 42(5), 1141-1146. [Link]

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Distinguishing 5-Chloro-2'-fluoro-2-hydroxybenzophenone from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical differentiation of 5-Chloro-2'-fluoro-2-hydroxybenzophenone (Target) from its critical structural isomers. This document is structured for application scientists and medicinal chemists requiring rigorous identification protocols.

Introduction & Structural Context[1][2][3][4][5][6][7][8][9]

In the synthesis of fluorinated benzodiazepine precursors and high-performance UV absorbers, 5-Chloro-2'-fluoro-2-hydroxybenzophenone (Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H

ClFO

) is a critical intermediate.[1][2] Its synthesis, typically via the Fries rearrangement of 4-chlorophenyl 2-fluorobenzoate, inherently generates regiochemical isomers that are difficult to separate.[1][3][2]

The presence of the 2-hydroxy group ortho to the carbonyl is the defining structural feature, creating a strong intramolecular hydrogen bond (IMHB) that drastically alters physical and spectral properties compared to its isomers.[1][2]

The Isomer Landscape

To ensure purity, you must distinguish the target from three primary isomer classes:

  • The Para-Fries Isomer: 5-Chloro-2'-fluoro-4-hydroxybenzophenone.[1][3][2]

    • Origin: Thermodynamic product of the Fries rearrangement.[1][2]

    • Key Difference: OH is para to the carbonyl; no IMHB.[1][2]

  • The Regio-Isomer (Ring A): 3-Chloro-2'-fluoro-2-hydroxybenzophenone.[1][3][2]

    • Origin: Use of 2-chlorophenol instead of 4-chlorophenol starting material.[1][3][2]

    • Key Difference: Chlorine position alters aromatic coupling constants.[1][2]

  • The Positional Isomer (Ring B): 5-Chloro-4'-fluoro-2-hydroxybenzophenone.[1][3][2]

    • Origin: Contamination of the 2-fluorobenzoyl chloride reagent with 4-fluorobenzoyl chloride.[1][3][2]

    • Key Difference: Fluorine position changes

      
      F NMR and 
      
      
      
      C splitting patterns.[1][2]

Structural Visualization

The following diagram outlines the structural relationship between the target and its most pervasive impurity, the 4-hydroxy isomer.[2]

IsomerComparison cluster_legend Key Differentiator Target TARGET 5-Chloro-2'-fluoro-2-hydroxybenzophenone (Ortho-OH) Feature1 Intramolecular H-Bond (Chelation) Target->Feature1 Causes Isomer PRIMARY IMPURITY 5-Chloro-2'-fluoro-4-hydroxybenzophenone (Para-OH) Feature2 Intermolecular H-Bond (Dimerization) Isomer->Feature2 Causes Low Polarity\nLower Boiling Point\nDownfield OH NMR (>11 ppm) Low Polarity Lower Boiling Point Downfield OH NMR (>11 ppm) Feature1->Low Polarity\nLower Boiling Point\nDownfield OH NMR (>11 ppm) High Polarity\nHigher Melting Point\nVariable OH NMR (<10 ppm) High Polarity Higher Melting Point Variable OH NMR (<10 ppm) Feature2->High Polarity\nHigher Melting Point\nVariable OH NMR (<10 ppm)

Figure 1: Mechanistic impact of the hydroxyl position on molecular properties.

Spectroscopic Differentiation Protocols

A. Infrared Spectroscopy (FT-IR)

The First-Pass Screen[1][3][2]

The carbonyl stretching frequency (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is the most immediate indicator of the 2-hydroxy substitution pattern due to the "chelation shift."[1][2]
FeatureTarget (2-OH)Isomer (4-OH)Mechanistic Reason
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Stretch
1625–1640 cm

1655–1670 cm

Intramolecular H-bonding weakens the C=O bond character in the target.[1][2]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Stretch
Broad, weak (2800–3100 cm

)
Sharp/Strong (~3300 cm

)
Chelated OH is often buried in C-H stretch region; free OH is distinct.[1]

Protocol:

  • Prepare a KBr pellet or use ATR (Diamond crystal).[1][2]

  • Acquire spectrum (4 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     resolution).[1][2]
    
  • Pass/Fail Criteria: If the dominant carbonyl peak is >1650 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , the sample is predominantly the 4-hydroxy isomer.[1][2]
    
B. Nuclear Magnetic Resonance ( H & F NMR)

The Definitive Structural Proof[1][2]

NMR provides unambiguous assignment of the halogen positions.[2]

1.

H NMR (Proton)

Solvent: DMSO-


 or CDCl

.
  • The Hydroxyl Proton (Critical):

    • Target (2-OH): A sharp singlet at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       11.5 – 12.5 ppm . The intramolecular H-bond locks this proton, making it deshielded and exchange-resistant.[1][2]
      
    • Isomer (4-OH): A broad singlet at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       9.0 – 10.5 ppm  (concentration dependent).[1][2]
      
  • The Chlorinated Ring (Ring A):

    • Look for the ABC pattern (or AMX) of the 1,2,4-trisubstituted ring.[1][2]

    • H6 (Ortho to C=O): Doublet (

      
       Hz) at 
      
      
      
      ppm.
    • H4 (Para to C=O): Doublet of doublets (

      
       Hz).
      
    • H3 (Ortho to OH): Doublet (

      
       Hz).[1][2]
      
    • Note: In the 3-chloro isomer, the coupling pattern changes to two doublets (H4, H6) and a triplet (H5) or similar depending on exact substitution.[1][2]

2.

F NMR (Fluorine)

Reference: CFCl


 (0 ppm) or internal standard.
  • Target (2'-Fluoro): Signal typically appears at -110 to -115 ppm .[1][3][2]

  • Isomer (4'-Fluoro): Signal typically appears at -105 to -110 ppm .[1][3][2]

  • Differentiation: The multiplet structure is key.[1][2]

    • 2'-F: Shows complex coupling to H3', H4', H5', H6'.[1][2]

    • 4'-F: Appears as a triplet of triplets (coupling to H3'/H5' and H2'/H6').[1][3][2]

Chromatographic Separation (HPLC)[1][2]

Because the 2-hydroxy isomer is internally hydrogen-bonded, it is significantly less polar than the 4-hydroxy isomer, which interacts strongly with the mobile phase and stationary phase.[1][3][2]

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2][4]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 310 nm.[1][2]

Expected Elution Order:

  • 4-Hydroxy Isomer (Para): Elutes EARLIER (more polar interaction with water phase, but often shows tailing due to silanol interactions).[1][2] Correction: In Reverse Phase (RP), less polar compounds elute later.[1]

    • Re-evaluation: The 2-OH compound is "pseudo-nonpolar" due to the hidden OH.[1][3][2] The 4-OH compound has an exposed OH, making it more soluble in the aqueous fraction of the mobile phase.[2]

    • Result: The 4-Hydroxy isomer elutes FIRST (lower ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[1][2] The 2-Hydroxy Target elutes SECOND  (higher ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
      
      
      
      ).[1][2]
CompoundRelative Retention (RRT)Polarity Basis
5-Cl-2'-F-4-OH-Benzophenone ~0.85Exposed OH (Higher Polarity)
5-Cl-2'-F-2-OH-Benzophenone 1.00 (Reference) Hidden OH (Lower Polarity)

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical decision tree for validating the compound.

Workflow Start Crude Product (Fries Rearrangement) IR_Step Step 1: FT-IR Analysis Check Carbonyl Region Start->IR_Step Decision_IR Peak at <1640 cm-1? IR_Step->Decision_IR Fail_IR Major Product: 4-OH Isomer Decision_IR->Fail_IR No (>1660) Pass_IR Likely Target: 2-OH Isomer Decision_IR->Pass_IR Yes NMR_Step Step 2: 1H NMR (DMSO-d6) Check OH Shift Pass_IR->NMR_Step Decision_NMR Singlet at >11.0 ppm? NMR_Step->Decision_NMR Fail_NMR Impure or Wrong Isomer Decision_NMR->Fail_NMR No (<10.5) Pass_NMR Confirmed 2-OH Core Decision_NMR->Pass_NMR Yes HPLC_Step Step 3: HPLC Purity Check for Regioisomers Pass_NMR->HPLC_Step Final CERTIFIED REFERENCE MATERIAL HPLC_Step->Final

Figure 2: Step-by-step validation logic for 5-Chloro-2'-fluoro-2-hydroxybenzophenone.

References

  • NIST Chemistry WebBook. 2-Hydroxy-5-chlorobenzophenone Spectra and Properties.[1][3][2] National Institute of Standards and Technology.[1][2] [Link][1][3]

  • PubChem. 4'-Chloro-5-fluoro-2-hydroxybenzophenone (Isomer Data).[1][3][2] National Library of Medicine.[1][2] [Link][1][3]

  • ResearchGate. Electrochemical and Spectral behaviour of 2-hydroxybenzophenones.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.